N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide
Description
N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-23-6-2-3-11(10-23)9-21-16(24)15-7-12-4-5-13(8-14(12)22-15)25-17(18,19)20/h4-5,7-8,11,22H,2-3,6,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKRDFGGXEASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final step involves the coupling of the indole derivative with the piperidine moiety, which can be accomplished using standard amide coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity . The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for certain targets . The piperidine moiety can further influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-2-carboxamide: Lacks the trifluoromethoxy group, which can affect its biological activity and selectivity.
6-(trifluoromethoxy)-1H-indole-2-carboxamide: Lacks the piperidine moiety, which can influence its pharmacokinetic properties.
N-[(1-methylpiperidin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
Uniqueness
N-[(1-methylpiperidin-3-yl)methyl]-6-(trifluoromethoxy)-1H-indole-2-carboxamide is unique due to the presence of both the trifluoromethoxy group and the piperidine moiety. This combination can enhance its binding affinity, selectivity, and pharmacokinetic properties, making it a valuable compound for various scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
